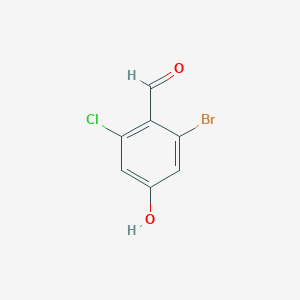
2-Bromo-6-chloro-4-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-6-chloro-4-hydroxybenzaldehyde” is a chemical compound with the CAS Number: 1629141-16-7 . It has a molecular weight of 235.46 . This compound is a type of substituted salicylaldehyde .
Synthesis Analysis
The synthesis of similar compounds, such as 4-bromobenzaldehyde, involves a two-step process starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-chloro-4-hydroxybenzaldehyde” is 1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The bromoaryl group of similar compounds like 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .
Physical And Chemical Properties Analysis
It is typically stored in an inert atmosphere at 2-8°C . The physical form of this compound is solid .
科学的研究の応用
Transformation in Anaerobic Environments
Metabolically stable anaerobic bacterial cultures have been studied for their ability to transform various halogenated aromatic aldehydes, including compounds similar to 2-Bromo-6-chloro-4-hydroxybenzaldehyde. These studies demonstrate the synthesis of corresponding carboxylic acids and the partial reduction of the aldehyde to a hydroxymethyl group, highlighting the potential environmental transformations of such compounds (Neilson et al., 1988).
Synthesis and Characterization in Chemistry
The synthesis of novel compounds from precursors, including 2-Bromo-6-chloro-4-hydroxybenzaldehyde and related structures, has been explored. These syntheses lead to the development of new molecules with potential applications in various fields, including medicinal chemistry and materials science (Cheng De-ju, 2015).
Crystal Structure Analysis
Studies have been conducted on the crystal structures of compounds derived from 2-Bromo-6-chloro-4-hydroxybenzaldehyde, providing insights into the molecular configurations and intermolecular interactions of these compounds. Such information is crucial for understanding the properties and potential applications of these materials (Xiao-ling Wang et al., 2011).
Analytical Chemistry Applications
The compound and its derivatives have been studied in the context of analytical chemistry, particularly in gas chromatography. These studies contribute to the understanding of the separation and determination of complex mixtures, which is essential in various analytical applications (Shi Jie, 2000).
Medicinal Chemistry and Drug Design
Synthesis of benzamide derivatives using precursors like 2-Bromo-6-chloro-4-hydroxybenzaldehyde has been explored for the development of novel drugs, particularly in the context of designing CCR5 antagonists. Such research contributes to the field of medicinal chemistry and the development of new therapeutic agents (Cheng De-ju, 2014).
Environmental and Marine Chemistry
Research into the biosynthesis of 4-hydroxybenzaldehyde and 3-Bromo-4-hydroxybenzaldehyde, which are structurally related to 2-Bromo-6-chloro-4-hydroxybenzaldehyde, in marine algae demonstrates the environmental relevance and the role of these compounds in natural processes (Manley & Chapman, 1979).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-6-chloro-4-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKICZQMPQYKOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-hydroxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

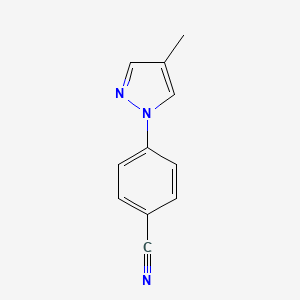
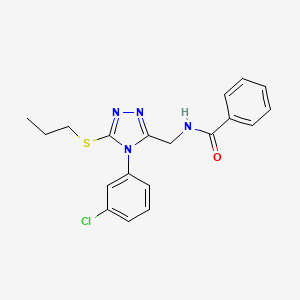

![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)
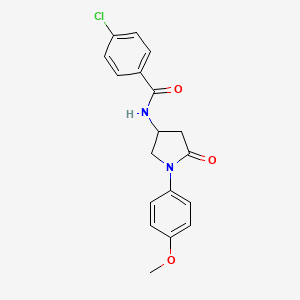
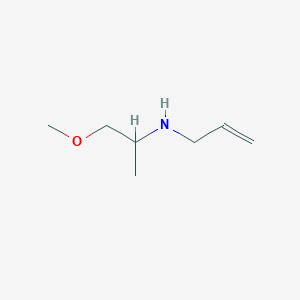
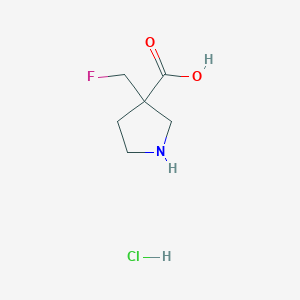
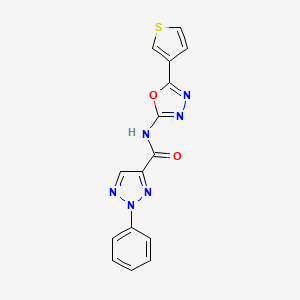
![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)
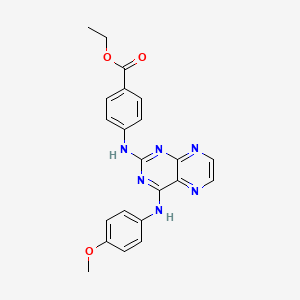
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)
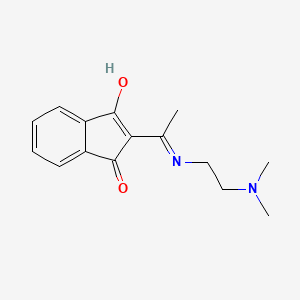
![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)